Catecholine

描述

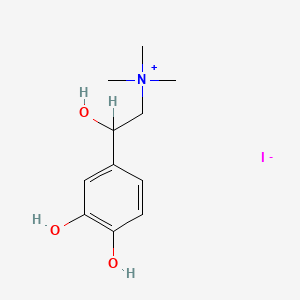

Structure

3D Structure of Parent

属性

CAS 编号 |

38522-73-5 |

|---|---|

分子式 |

C11H18INO3 |

分子量 |

339.17 g/mol |

IUPAC 名称 |

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C11H17NO3.HI/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8;/h4-6,11,15H,7H2,1-3H3,(H-,13,14);1H |

InChI 键 |

QFGQGUUVPIAIJW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O.[I-] |

规范 SMILES |

C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O.[I-] |

其他CAS编号 |

38522-73-5 |

同义词 |

catecholine N,N-dimethylepinephrine |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Catecholamine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core catecholamine synthesis pathway, detailing the enzymatic steps, quantitative kinetic data, and relevant experimental protocols.

The synthesis of catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—is a critical biochemical cascade essential for numerous physiological processes, including neurotransmission, hormonal regulation, and the "fight-or-flight" response. This pathway originates from the amino acid L-tyrosine and involves a series of four key enzymatic reactions primarily occurring in the cytoplasm and vesicles of neuroendocrine cells, sympathetic neurons, and the adrenal medulla.

The Core Synthesis Pathway

The conversion of L-tyrosine to epinephrine is a sequential process, with each step catalyzed by a specific enzyme. The initial step, the hydroxylation of L-tyrosine, is the rate-limiting reaction in this pathway.

-

Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by Tyrosine Hydroxylase (TH) and is the primary regulatory point of catecholamine synthesis. This step requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.

-

L-DOPA to Dopamine: Following its synthesis, L-DOPA is rapidly decarboxylated to dopamine by Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase. This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.

-

Dopamine to Norepinephrine: Dopamine is then transported into synaptic vesicles where it is hydroxylated to form norepinephrine. This reaction is catalyzed by Dopamine β-Hydroxylase (DBH) , a copper-containing enzyme that requires ascorbic acid (vitamin C) as a cofactor.

-

Norepinephrine to Epinephrine: In specific cell types, primarily in the adrenal medulla, norepinephrine is methylated to produce epinephrine. This final step is catalyzed by Phenylethanolamine N-Methyltransferase (PNMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl group donor.

Quantitative Enzyme Kinetics

The efficiency and rate of each enzymatic step in the catecholamine synthesis pathway are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters are crucial for understanding the dynamics of catecholamine production and for the development of therapeutic agents that target this pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax | Organism/Source |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | 45 - 50 | Not specified in sources | Rat (soluble enzyme) |

| Tetrahydrobiopterin (BH4) | 180 - 740 | Not specified in sources | Rat (soluble enzyme) | |

| L-Tyrosine (human isoform 1) | 45.2 ± 0.3 | 225.4 (± 0.3%) of reference | Human (recombinant) | |

| Aromatic L-amino acid Decarboxylase (AADC) | L-DOPA | 900 | 57-fold decrease in kcat (mutant) | Fragmentary AADC |

| L-DOPA (in plasma) | 710 - 4260 | 37.5 - 39.1 pmol/min/mL | Human (plasma) | |

| Dopamine β-Hydroxylase (DBH) | Dopamine | 2000 | Not specified in sources | Bovine (adrenal) |

| Ascorbic Acid | 650 | Not specified in sources | Bovine (adrenal) | |

| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Varies | Follows ordered sequential mechanism | Human (recombinant) |

| S-adenosyl-L-methionine (SAM) | Varies | Follows ordered sequential mechanism | Human (recombinant) |

Note: Kinetic parameters can vary significantly depending on the enzyme isoform, source, purity, and assay conditions. The values presented here are compiled from various studies and should be considered as representative examples.

Experimental Protocols

Accurate measurement of enzyme activity and catecholamine levels is fundamental for research in this field. The following are detailed methodologies for key experiments.

Measurement of Tyrosine Hydroxylase Activity (Spectrophotometric Assay)

This protocol is adapted from a real-time colorimetric assay that monitors the production of L-DOPA.

Principle: Tyrosine hydroxylase converts L-tyrosine to L-DOPA. L-DOPA is then oxidized by sodium periodate (B1199274) to form dopachrome (B613829), a colored product that can be measured spectrophotometrically at 475 nm.

Materials:

-

Purified or recombinant Tyrosine Hydroxylase (TH)

-

L-Tyrosine solution

-

Tetrahydrobiopterin (BH4) solution

-

Ferrous ammonium (B1175870) sulfate (B86663) solution

-

Catalase

-

Sodium periodate solution

-

HEPES buffer (pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and BH4.

-

In a separate tube, prepare a solution of L-tyrosine and sodium periodate in HEPES buffer.

-

-

Enzyme Preparation:

-

Dilute the TH enzyme to the desired concentration in cold HEPES buffer.

-

-

Assay Execution:

-

In a 96-well plate, add the TH enzyme solution.

-

To initiate the reaction, add the L-tyrosine/sodium periodate solution to the wells containing the enzyme.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 475 nm every 30 seconds for a period of 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation from the linear portion of the absorbance versus time curve.

-

Enzyme activity is typically expressed as nmol of L-DOPA produced per minute per mg of protein.

-

Measurement of Aromatic L-amino acid Decarboxylase (AADC) Activity in Plasma

This protocol describes the measurement of AADC activity in plasma samples by quantifying the dopamine produced from L-DOPA.

Principle: AADC in plasma converts the substrate L-DOPA to dopamine. The reaction is stopped, and the amount of dopamine produced is quantified, typically by HPLC with electrochemical detection.

Materials:

-

Plasma samples

-

L-DOPA solution

-

Pyridoxal-5-phosphate (PLP) solution

-

Phosphate buffer (pH 7.2)

-

Perchloric acid

-

Internal standard (e.g., dihydroxybenzylamine)

-

HPLC system with an electrochemical detector (ECD)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine the plasma sample, PLP solution, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-DOPA solution.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Protein Precipitation:

-

Stop the reaction by adding ice-cold perchloric acid.

-

Add the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Dopamine Quantification:

-

Inject the supernatant into the HPLC-ECD system.

-

Separate dopamine from other components on a C18 reverse-phase column.

-

Detect dopamine using the electrochemical detector.

-

-

Data Analysis:

-

Calculate the concentration of dopamine produced based on the peak area relative to the internal standard and a standard curve.

-

AADC activity is expressed as pmol of dopamine formed per minute per mL of plasma.

-

Measurement of Plasma Catecholamines by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol provides a step-by-step guide for the extraction and quantification of dopamine, norepinephrine, and epinephrine from plasma.

Principle: Catecholamines are extracted from plasma using alumina (B75360) solid-phase extraction. The extracted catecholamines are then separated by reverse-phase HPLC and detected with high sensitivity using an electrochemical detector.

Materials:

-

Plasma samples

-

Internal standard solution (e.g., dihydroxybenzylamine)

-

Tris buffer (pH 8.6)

-

EDTA

-

Alumina (activated)

-

Perchloric acid

-

HPLC system with a C18 column and an electrochemical detector

-

Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent like octanesulfonic acid, EDTA, and methanol)

Procedure:

-

Sample Preparation and Extraction:

-

To a polypropylene (B1209903) tube, add the plasma sample, internal standard, and Tris-EDTA buffer.

-

Add activated alumina and shake vigorously for 15 minutes to allow catecholamines to adsorb to the alumina.

-

Centrifuge and discard the supernatant.

-

Wash the alumina pellet with deionized water and centrifuge again. Repeat the wash step twice.

-

Elute the catecholamines from the alumina by adding perchloric acid and vortexing.

-

Centrifuge and collect the supernatant (eluate).

-

-

HPLC-ECD Analysis:

-

Inject a portion of the eluate into the HPLC system.

-

Separate the catecholamines using a C18 column and an isocratic mobile phase.

-

Detect the eluted catecholamines using an electrochemical detector set at an appropriate potential (e.g., +0.65 V).

-

-

Data Analysis:

-

Identify and quantify the catecholamine peaks based on their retention times and peak heights (or areas) relative to the internal standard.

-

Construct a standard curve using known concentrations of dopamine, norepinephrine, and epinephrine to determine the concentrations in the plasma samples.

-

Visualizing the Pathway and Experimental Workflows

To further elucidate the relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: The enzymatic cascade of catecholamine synthesis.

Caption: Workflow for Tyrosine Hydroxylase activity assay.

Caption: Workflow for plasma catecholamine measurement by HPLC-ECD.

An In-depth Technical Guide to Catecholamine Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core processes of catecholamine metabolism and degradation. It includes detailed enzymatic pathways, quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a critical resource for professionals in neuroscience, pharmacology, and drug development.

Catecholamine Biosynthesis: From Tyrosine to Active Neurotransmitters

Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are synthesized from the amino acid L-tyrosine through a series of enzymatic reactions primarily occurring in the chromaffin cells of the adrenal medulla and postganglionic fibers of the sympathetic nervous system.[1]

The biosynthetic pathway is a cascade of four key enzymatic steps:

-

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in catecholamine synthesis. It converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3]

-

Aromatic L-amino acid decarboxylase (AADC): This enzyme rapidly converts L-DOPA to dopamine.[2][4]

-

Dopamine β-hydroxylase (DBH): In noradrenergic neurons, DBH hydroxylates dopamine to form norepinephrine.[2][4]

-

Phenylethanolamine N-methyltransferase (PNMT): In adrenergic neurons and the adrenal medulla, PNMT methylates norepinephrine to produce epinephrine.[2][4]

Degradation of Catecholamines: The Roles of COMT and MAO

The physiological actions of catecholamines are terminated by their removal from the synaptic cleft and subsequent enzymatic degradation. Two primary enzymes are responsible for this process: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3]

-

Catechol-O-methyltransferase (COMT): This enzyme is found in the cytoplasm and is particularly important for the metabolism of circulating catecholamines.[5] It transfers a methyl group from S-adenosylmethionine to one of the hydroxyl groups on the catechol ring.[5]

-

Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane, MAO catalyzes the oxidative deamination of catecholamines.[5] There are two isoforms, MAO-A and MAO-B, which have different substrate specificities.

The degradation of catecholamines results in several metabolites, with the final major end-products being vanillylmandelic acid (VMA) from norepinephrine and epinephrine, and homovanillic acid (HVA) from dopamine.[1] These metabolites are then excreted in the urine.

Quantitative Data in Catecholamine Metabolism

The following tables summarize key quantitative data related to catecholamine metabolism, including enzyme kinetics and physiological concentrations.

Table 1: Enzyme Kinetic Parameters for COMT and MAO

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/Tissue |

| COMT (Membrane-bound) | Dopamine | 3.3 | Not specified | Human Brain[6] |

| COMT (Soluble) | Dopamine | 278 | Not specified | Human Brain[7] |

| MAO-A | Dopamine | 120 | Not specified | Rat Brain |

| MAO-B | Dopamine | 340 | Not specified | Rat Brain[8] |

| MAO-A | Norepinephrine | 250 | 1.35 (n.atoms O2 min-1 mg protein-1) | Porcine Brain Microvessels[9] |

| MAO-A | Serotonin (B10506) | Lower than Norepinephrine | Higher than Norepinephrine | Various Tissues[10] |

Note: Vmax values are often context-dependent and can vary significantly based on the experimental conditions and the purity of the enzyme preparation.

Table 2: Reference Ranges for Plasma Catecholamines and Metabolites

| Analyte | Normal Range | Pathological Significance (Elevated) |

| Norepinephrine | 0 - 135 µg/24 hours (>19 years) | Pheochromocytoma, Neuroblastoma, Severe Stress[11] |

| Epinephrine | 0 - 20 µg/24 hours (>19 years) | Pheochromocytoma, Severe Stress[11] |

| Dopamine | 65 - 400 µg/24 hours | Neuroblastoma[1] |

| Normetanephrine (Plasma) | < 0.9 nmol/L | Pheochromocytoma[12] |

| Metanephrine (Plasma) | < 0.5 nmol/L | Pheochromocytoma[12] |

Table 3: Reference Ranges for 24-Hour Urinary Catecholamines and Metabolites

| Analyte | Normal Range (Adults) | Pathological Significance (Elevated) |

| Norepinephrine | 15 - 80 µg/24 hours | Pheochromocytoma, Neuroblastoma[1] |

| Epinephrine | 0.5 - 20 µg/24 hours | Pheochromocytoma[1] |

| Dopamine | 65 - 400 µg/24 hours | Neuroblastoma[1] |

| Normetanephrine | 75 - 375 µg/24 hours | Pheochromocytoma[1] |

| Metanephrine | 24 - 96 µg/24 hours | Pheochromocytoma[1] |

| Vanillylmandelic Acid (VMA) | 2 - 7 mg/24 hours | Pheochromocytoma, Neuroblastoma[1] |

| Homovanillic Acid (HVA) | Not specified | Neuroblastoma |

Experimental Protocols for Catecholamine Analysis

Accurate quantification of catecholamines and their metabolites is crucial for both research and clinical diagnostics. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Plasma Catecholamines

This method is a sensitive and widely used technique for the quantification of catecholamines in biological fluids.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To extract and concentrate catecholamines from plasma while removing interfering substances.

-

Materials: Weak cation-exchange (WCX) SPE cartridges, methanol (B129727), ammonium (B1175870) acetate, formic acid, plasma sample, internal standard (e.g., dihydroxybenzylamine - DHBA).

-

Procedure:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 1 mL of plasma, add the internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

-

Elute the catecholamines with 2 x 50 µL of methanol containing 2% formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

2. HPLC-ECD Analysis:

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate-citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).

-

Chromatographic Conditions:

-

Flow rate: 0.8 - 1.2 mL/min

-

Column temperature: 25-30 °C

-

Injection volume: 20 µL

-

-

Electrochemical Detection:

-

The detector potential is set at an oxidizing voltage (e.g., +0.65 V vs. Ag/AgCl reference electrode) to detect the catecholamines as they elute from the column.

-

-

Quantification: The concentration of each catecholamine is determined by comparing its peak area to that of the internal standard and a standard curve.

Radioenzymatic Assay for COMT Activity

This assay measures the activity of COMT by quantifying the formation of a radiolabeled methylated product.

-

Principle: The assay is based on the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a catechol substrate (e.g., 3,4-dihydroxybenzoic acid). The resulting radiolabeled product is then separated and quantified.

-

Materials:

-

Tissue homogenate (source of COMT)

-

[³H]SAM (methyl donor)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

Buffer (e.g., phosphate buffer, pH 7.8)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., borate (B1201080) buffer with carrier O-methylated product)

-

Extraction solvent (e.g., isoamyl alcohol/toluene)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, catechol substrate, and tissue homogenate.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the radiolabeled O-methylated product into the organic solvent.

-

Wash the organic phase to remove any unreacted [³H]SAM.

-

Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

COMT activity is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.

-

Spectrophotometric Assay for MAO Activity

This method measures MAO activity by monitoring the change in absorbance of a substrate or the formation of a product. A common substrate for both MAO-A and MAO-B is kynuramine.

-

Principle: Kynuramine is a non-selective MAO substrate that is converted to 4-hydroxyquinoline (B1666331), which can be measured spectrophotometrically.[13] To differentiate between MAO-A and MAO-B activity, specific inhibitors (clorgyline for MAO-A and selegiline (B1681611) for MAO-B) are used.[13]

-

Materials:

-

Tissue homogenate (source of MAO)

-

Kynuramine (substrate)

-

Phosphate buffer (pH 7.4)

-

Clorgyline (MAO-A inhibitor)

-

Selegiline (MAO-B inhibitor)

-

Spectrophotometer

-

-

Procedure:

-

Prepare three sets of reaction mixtures in cuvettes:

-

Total MAO activity: Tissue homogenate, buffer, and kynuramine.

-

MAO-B activity: Tissue homogenate, buffer, clorgyline (to inhibit MAO-A), and kynuramine.

-

MAO-A activity: Tissue homogenate, buffer, selegiline (to inhibit MAO-B), and kynuramine.

-

-

Pre-incubate the mixtures with the inhibitors for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding kynuramine.

-

Monitor the increase in absorbance at 316 nm (for 4-hydroxyquinoline formation) over time using a spectrophotometer.

-

MAO activity is calculated from the initial rate of the reaction. MAO-A activity is determined by subtracting the activity in the presence of clorgyline from the total MAO activity.

-

Catecholamine Signaling Pathways

Catecholamines exert their diverse physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.

Adrenergic Receptor Signaling

Adrenergic receptors are divided into two main types, α and β, with several subtypes. These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

-

α2-Adrenergic Receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[14] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological response.[15]

Dopaminergic Receptor Signaling

Dopamine receptors are also GPCRs and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptors: These receptors are coupled to Gs proteins and, upon activation, stimulate adenylyl cyclase to increase cAMP production.[16]

-

D2-like Receptors: These receptors are coupled to Gi proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16]

The opposing actions of D1- and D2-like receptors allow for fine-tuned modulation of neuronal activity in various brain regions.

References

- 1. uclahealth.org [uclahealth.org]

- 2. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 6. Kinetic studies on the O-methylation of dopamine by human brain membrane-bound catechol O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labcorp.com [labcorp.com]

- 12. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. abcam.cn [abcam.cn]

- 15. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Deorphanization of Novel Catecholamine-Related Receptor Subtypes: A Technical Guide to the Discovery and Characterization of Trace Amine-Associated Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The classical catecholamine receptors—alpha- and beta-adrenergic, and dopamine (B1211576) receptors—have long been cornerstone targets in pharmacology, mediating a vast array of physiological processes and serving as the basis for numerous therapeutics. However, the completion of the human genome project revealed a significant number of G protein-coupled receptors (GPCRs) with sequence homology to known monoaminergic receptors but with no identified endogenous ligand. These "orphan" GPCRs represent a frontier in neuropharmacology, promising novel targets for therapeutic intervention. This technical guide provides an in-depth overview of the core methodologies used to discover and characterize novel receptor subtypes related to the catecholamine family, with a specific focus on the Trace Amine-Associated Receptors (TAARs) as a successful case study in GPCR deorphanization.

The discovery of TAARs has unveiled a novel aminergic signaling system.[1] Trace amines, such as β-phenylethylamine (β-PEA), p-tyramine, and tryptamine, are endogenous molecules structurally and metabolically related to classical catecholamine neurotransmitters but are present at much lower concentrations in mammalian tissues.[1][2] Their physiological effects were long attributed to interactions with known monoamine systems, but the identification of TAARs provided a dedicated receptor family for these compounds.[1] This guide will detail the experimental journey from an orphan receptor to a characterized target, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Deorphanization Workflow: A Logical Framework

The process of identifying the function and endogenous ligand of an orphan GPCR is termed "deorphanization." This endeavor typically follows a multi-step, iterative process known as reverse pharmacology, which begins with a receptor of unknown function and seeks to identify its activating ligand.[3][4] This contrasts with classical pharmacology, which starts with a known ligand to find its receptor.

The general workflow for deorphanizing a novel receptor like a TAAR subtype is outlined below. This process begins with the identification of a putative receptor gene and culminates in its detailed pharmacological and physiological characterization.

Focus on Novel Subtypes: Trace Amine-Associated Receptors (TAARs)

The TAAR family, particularly TAAR1 and TAAR5, serve as excellent exemplars of newly characterized receptors with relevance to catecholamine systems. TAAR1, for instance, is expressed in monoaminergic brain regions and modulates dopaminergic neurotransmission, making it a therapeutic target for conditions like schizophrenia.[5][6] TAAR5 is expressed in limbic brain regions and is implicated in emotional behavior and neurogenesis.[4][7]

Data Presentation: Quantitative Pharmacology of TAAR Ligands

The characterization of novel receptors relies heavily on quantitative data to define the affinity and potency of various ligands. The following tables summarize pharmacological data for selected agonists and antagonists at human TAAR1 and mouse TAAR5.

Table 1: Pharmacological Profile of Selected Ligands at Human TAAR1

| Compound | Type | Radioligand Binding (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |

| β-Phenylethylamine (β-PEA) | Endogenous Agonist | - | 193[8] |

| 3-Iodothyronamine (T₁AM) | Endogenous Agonist | - | 742.6[9] |

| RO5263397 | Synthetic Agonist | - | 1.48[9] |

| Ulotaront (SEP-363856) | Synthetic Agonist | - | 180.0[9] |

| Ralmitaront | Synthetic Partial Agonist | - | 110.4[9] |

| RTI-7470–44 | Synthetic Antagonist | 0.3[8] | 8.4[8] |

Table 2: Pharmacological Profile of Selected Ligands at Mouse TAAR5

| Compound | Type | Functional Activity (EC₅₀/IC₅₀, µM) |

| Trimethylamine (B31210) (TMA) | Endogenous Agonist | Reference Agonist[7][10] |

| α-NETA | Synthetic Agonist | 0.15[11] |

| Compound 9 | Synthetic Antagonist | 21[10] |

| Compound 10 | Synthetic Antagonist | 3.5[12] |

| Compound 11 | Synthetic Antagonist | 2.8[10] |

| Compound 1 (from Neural Network Screen) | Synthetic Antagonist | 2.8[7] |

| Compound 2 (from Neural Network Screen) | Synthetic Antagonist | 1.1[7] |

Signaling Pathways of Novel TAAR Subtypes

Understanding the intracellular signaling cascades activated by a novel receptor is critical to elucidating its physiological function. TAARs signal through complex, multifaceted pathways.

TAAR1 Signaling

TAAR1 is a pleiotropic receptor known to couple to multiple G proteins and also to engage G protein-independent pathways. Its primary coupling is to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] However, studies have also demonstrated that TAAR1 can couple to Gα13 to activate RhoA signaling.[13][14] Furthermore, TAAR1 can signal through β-arrestin 2, which can scaffold components of the MAPK cascade (e.g., ERK) and modulate the AKT/GSK3β pathway, particularly through heterodimerization with the dopamine D2 receptor.[5][15]

TAAR5 Signaling

The signaling pathway for TAAR5 is currently understood to be more canonical than that of TAAR1. It is primarily coupled to the stimulatory G protein, Gαs.[7][10] Activation of TAAR5 by its endogenous ligand, trimethylamine (TMA), leads to a robust increase in intracellular cAMP. This subsequently activates Protein Kinase A (PKA), which can then phosphorylate downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the kinase ERK (extracellular signal-regulated kinase), modulating gene expression and other cellular processes.[16]

Experimental Protocols

Detailed, reproducible protocols are the bedrock of pharmacological research. The following sections provide synthesized methodologies for the key assays used in novel receptor characterization.

Protocol 1: Radioligand Binding Assay (Competition)

This assay determines the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

Culture host cells (e.g., HEK293) stably expressing the receptor of interest.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer, re-centrifuge, and finally resuspend in assay buffer. Determine protein concentration via a BCA assay.

-

-

Assay Setup (96-well format):

-

Add assay buffer to each well.

-

Add serial dilutions of the unlabeled test compound.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]RO5166017 for TAAR1) at a concentration near its Kₔ value.

-

To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a separate set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation and Termination:

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while allowing unbound ligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filter mat and add scintillation cocktail.

-

Count the radioactivity on each filter disc using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Gαs-Coupled cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, the second messenger for Gαs- and Gαi-coupled receptors.

-

Cell Preparation:

-

Seed host cells expressing the receptor of interest into a 96-well plate and grow to ~90% confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., DMEM containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation). Incubate for 30 minutes.

-

-

Ligand Treatment:

-

Prepare serial dilutions of the test compound (agonist).

-

For antagonist testing, pre-incubate the cells with serial dilutions of the antagonist for a set time (e.g., 15-30 minutes).

-

Add the agonist to the wells (for antagonist assays, add a fixed concentration of a known agonist, typically its EC₈₀).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Terminate the stimulation by aspirating the buffer and adding a cell lysis buffer.

-

The concentration of cAMP in the cell lysate can be determined using a variety of commercial kits, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogenous assay like AlphaScreen or HTRF.

-

For an ELISA-based method:

-

Add lysates and standards to a microplate pre-coated with a cAMP-binding protein.

-

Add an enzyme-conjugated cAMP molecule that competes with the sample cAMP for binding sites.

-

Wash the plate and add a substrate that produces a colorimetric or fluorescent signal. The signal intensity will be inversely proportional to the amount of cAMP in the sample.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

For antagonists, plot the response against the log concentration of the antagonist to determine the IC₅₀.

-

Protocol 3: Gαq-Coupled Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a hallmark of Gαq-coupled receptor activation.

-

Cell Preparation and Dye Loading:

-

Seed host cells co-expressing the receptor of interest and a promiscuous G-protein like Gα₁₆ (which couples to many GPCRs and links them to the calcium pathway) into a black, clear-bottom 96-well plate.

-

On the day of the assay, remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Incubate the cells in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells and be de-esterified.

-

-

Assay Performance:

-

Use a fluorescence plate reader equipped with an automated injection system, such as a FlexStation or FLIPR.

-

Place the cell plate into the reader. The instrument will first measure the baseline fluorescence.

-

The injector will then add the test compound (agonist) to the wells.

-

Immediately following injection, the instrument will record the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes). Activation of the receptor will cause a rapid increase in intracellular calcium, leading to a sharp spike in fluorescence.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

For dose-response experiments, plot the peak response against the log concentration of the agonist.

-

Use non-linear regression to fit the data and determine the EC₅₀ value, providing the potency of the compound.

-

Conclusion

The deorphanization of GPCRs, such as the Trace Amine-Associated Receptors, represents a significant avenue for the discovery of novel drug targets. The successful characterization of these receptors from sequence to function relies on a systematic workflow employing a suite of robust pharmacological and cell-based assays. By integrating in silico analysis, molecular cloning, functional screening, quantitative binding studies, and signaling pathway elucidation, researchers can unlock the therapeutic potential held within the "orphan" portion of the druggable genome. This guide provides a foundational framework of the core technical requirements and logical approaches necessary to navigate this exciting and challenging field of drug discovery.

References

- 1. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 4. Knocking Out TAAR5: A Pathway to Enhanced Neurogenesis and Dopamine Signaling in the Striatum [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Trace amine receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Discovery of Novel Trace Amine-Associated Receptor 5 (TAAR5) Antagonists Using a Deep Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery of Mouse Trace Amine-Associated Receptor 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

function of catecholamines in the central nervous system

An In-Depth Technical Guide to the Function of Catecholamines in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Catecholamines, a class of monoamine neurotransmitters derived from the amino acid tyrosine, are fundamental to the function of the central nervous system (CNS). This guide provides a comprehensive overview of the three primary catecholamines—dopamine (B1211576), norepinephrine, and epinephrine (B1671497)—detailing their biosynthesis, degradation, signaling pathways, and physiological roles. We explore their critical involvement in motor control, cognition, mood, arousal, and reward, and their implications in the pathophysiology of major neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and Attention-Deficit/Hyperactivity Disorder (ADHD). This document includes detailed experimental protocols for key analytical techniques and summarizes quantitative data to serve as a vital resource for professionals in neuroscience research and drug development.

Catecholamine Synthesis and Degradation

Catecholamines are synthesized in the brain, nerve tissues, and adrenal glands from the amino acid precursor L-tyrosine.[1][2] The synthetic pathway is a multi-step enzymatic process, with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase (TH) being the rate-limiting step.[1][3] From L-DOPA, dopamine is formed, which can then be converted to norepinephrine, and subsequently to epinephrine in specific cell types.[1][4]

The physiological actions of catecholamines are terminated by two primary enzymatic degradation pathways:

-

Monoamine Oxidase (MAO): Located in the mitochondrial membrane, MAO deaminates catecholamines within the presynaptic neuron.[1][3]

-

Catechol-O-Methyltransferase (COMT): Found in the synaptic cleft, COMT methylates catecholamines, contributing to their inactivation.[1][3]

The balance between synthesis, release, and degradation is crucial for maintaining proper neurological function.[5]

References

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. Catecholamines: Definition & Function - Video | Study.com [study.com]

- 3. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 4. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 5. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Catecholamine Signaling Cascades in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Core of Neuronal Modulation

Catecholamines, a class of monoamine neurotransmitters derived from the amino acid L-tyrosine, are fundamental regulators of a vast array of physiological and cognitive processes.[1][2] The principal catecholamines in the central nervous system—dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), along with epinephrine (B1671497) (Epi) in some contexts—orchestrate functions ranging from motor control and motivation to attention, memory, and mood.[1][3][4] Dysregulation of these signaling systems is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and addiction.[1][][6]

These neurotransmitters exert their influence by binding to specific G protein-coupled receptors (GPCRs) on the neuronal cell surface, initiating a cascade of intracellular events that ultimately alter the neuron's electrical excitability, synaptic transmission, and gene expression.[6][7][8] This guide provides a detailed examination of the core signaling cascades activated by catecholamines, focusing on the molecular machinery, pathway convergence, and downstream consequences.

Catecholamine Synthesis and Metabolism

The biosynthesis of all catecholamines begins with the amino acid L-tyrosine.[2][9] A shared enzymatic pathway, localized in the cytoplasm and synaptic vesicles of catecholaminergic neurons, is responsible for their production.[3][9][10]

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme Tyrosine Hydroxylase (TH).[10][11]

-

L-DOPA to Dopamine: L-DOPA is rapidly decarboxylated by Aromatic L-amino acid Decarboxylase (AADC) to produce dopamine.[9][12]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by Dopamine β-Hydroxylase (DBH).[9][12][13]

-

Norepinephrine to Epinephrine: In the few neurons that use epinephrine as a neurotransmitter, Phenylethanolamine N-Methyltransferase (PNMT) methylates norepinephrine to form epinephrine.[9]

Following release into the synaptic cleft, catecholamine signals are terminated by reuptake into the presynaptic terminal via specific transporters (DAT for dopamine, NET for norepinephrine) or by enzymatic degradation by enzymes such as Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[11]

Catecholamine Receptors: Gateways to Intracellular Signaling

Catecholamine receptors are members of the GPCR superfamily and are broadly classified into dopamine and adrenergic receptors. Their coupling to distinct heterotrimeric G protein families (Gs, Gi/o, Gq) dictates the initial intracellular response.[][8][14]

| Receptor Family | Subtypes | Primary G Protein Coupling | Primary Effector | Intracellular Effect |

| Dopamine D1-like | D1, D5 | Gαs/olf | Adenylyl Cyclase (AC) | ↑ cAMP |

| Dopamine D2-like | D2, D3, D4 | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP |

| Adrenergic α1 | α1A, α1B, α1D | Gαq | Phospholipase C (PLC) | ↑ IP3, DAG, Ca2+ |

| Adrenergic α2 | α2A, α2B, α2C | Gαi/o | Adenylyl Cyclase (AC) | ↓ cAMP |

| Adrenergic β | β1, β2, β3 | Gαs | Adenylyl Cyclase (AC) | ↑ cAMP |

Table 1: Major catecholamine receptor families and their primary signaling partners. Data sourced from multiple references.[][8][11][14][15][16][17]

Core Signaling Cascades

The activation of a specific receptor subtype initiates one of three canonical signaling pathways, which form the backbone of catecholaminergic neurotransmission.

The Gs/cAMP/PKA Pathway: Excitatory Modulation

Activated by D1-like and β-adrenergic receptors, the Gαs pathway is a primary route for excitatory modulation in neurons.[17][18]

-

Receptor Activation: Ligand binding causes a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11][15]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits.[19]

-

Substrate Phosphorylation: The active PKA catalytic subunits phosphorylate numerous downstream targets on serine/threonine residues. A key substrate in neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[7][11] When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of Protein Phosphatase 1 (PP1), amplifying PKA-mediated phosphorylation events.[7][11] Other critical targets include ion channels and transcription factors like CREB.[18][20]

References

- 1. Role of catecholamine signaling in brain and nervous system functions: new insights from mouse molecular genetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine | Neurotransmitter, Hormone & Metabolite | Britannica [britannica.com]

- 3. Norepinephrine - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. Catecholamine - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. PathWhiz [pathbank.org]

- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 16. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Sustained exposure to catecholamines affects cAMP/PKA compartmentalised signalling in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of Catecholamines in the Physiological Stress Response: A Technical Guide

December 2025

Abstract

The physiological response to stress is a complex and vital mechanism for survival, enabling organisms to cope with perceived or actual threats. Central to this response are catecholamines, a class of monoamine neurotransmitters and hormones that include epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine (B1211576). This technical guide provides an in-depth examination of the role of catecholamines in the physiological stress response, intended for researchers, scientists, and drug development professionals. It details the biosynthesis and signaling pathways of catecholamines, presents quantitative data on their release during stress, and outlines key experimental methodologies for their measurement.

Introduction

The stress response is primarily orchestrated by two interconnected systems: the fast-acting sympathetic-adrenomedullary (SAM) system and the slower-acting hypothalamic-pituitary-adrenal (HPA) axis.[1] The SAM system is responsible for the rapid release of catecholamines, which mediate the immediate "fight-or-flight" response.[2][3] When a stressor is perceived, the sympathetic nervous system stimulates the adrenal medulla to release epinephrine and norepinephrine into the bloodstream.[2] These molecules then act on various tissues throughout the body to initiate a cascade of physiological changes. This guide will explore the intricate molecular and physiological processes governed by catecholamines during stress.

Catecholamine Biosynthesis and Metabolism

Catecholamines are synthesized from the amino acid L-tyrosine through a series of enzymatic reactions primarily occurring in chromaffin cells of the adrenal medulla and sympathetic neurons.[4][5]

The biosynthetic pathway is as follows:

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[6]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[6]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is converted to norepinephrine by dopamine β-hydroxylase (DBH).[6]

-

Norepinephrine to Epinephrine: In the adrenal medulla, norepinephrine is released into the cytoplasm and subsequently converted to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[4][6]

The degradation of catecholamines is primarily carried out by two enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[7]

Signaling Pathways and Physiological Effects

Upon release, catecholamines bind to adrenergic receptors (adrenoceptors) on the surface of target cells, initiating intracellular signaling cascades.[8] There are two main types of adrenergic receptors, alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3).[9] Epinephrine and norepinephrine have differing affinities for these receptor subtypes, leading to a range of physiological effects.[8]

-

Epinephrine: Has a broad range of effects, acting on both α- and β-receptors.[3] Its activation of β-receptors leads to increased heart rate and contractility (β1), bronchodilation (β2), and glycogenolysis (β2), mobilizing energy stores.[3][10]

-

Norepinephrine: Primarily acts on α-receptors, causing widespread vasoconstriction and an increase in blood pressure.[3][8] It has a less pronounced effect on heart rate compared to epinephrine.[11]

The activation of these receptors triggers a variety of downstream signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway for β-receptors and the phospholipase C pathway for α1-receptors.

Quantitative Data on Catecholamine Levels During Stress

Numerous studies have quantified the changes in catecholamine concentrations in response to various stressors. The following tables summarize representative data from both human and animal studies.

| Study Type | Stressor | Sample Type | Catecholamine | Baseline Level | Stressed Level | Fold Change | Reference |

| Human | Trier Social Stress Test | Saliva | α-amylase (surrogate for NE) | - | Significant Increase | - | [12] |

| Human | Post-Traumatic Stress Disorder (PTSD) | Urine/Plasma | Norepinephrine | - | Significantly Higher in PTSD | - | [13] |

| Human | Military SERE Training | Plasma | Norepinephrine | 102.32 ± 39.70 pg/mL (post-rest) | 155.33 ± 124.83 pg/mL | ~1.5x | [14] |

| Human | Military SERE Training | Plasma | Dopamine | 48.02 ± 14.91 ng/mL (post-rest) | 41.16 ± 13.77 ng/mL | ~0.86x | [14] |

| Animal (Pig) | Myocardial Ischemia | Myocardial Interstitial Fluid | Norepinephrine | 1.0 ± 0.1 nmol/L | 524 ± 125 nmol/L | ~524x | [15] |

| Animal (Pig) | Myocardial Ischemia | Myocardial Interstitial Fluid | Epinephrine | <0.2 nmol/L | 4.7 ± 0.7 nmol/L | >23.5x | [15] |

| Animal (Pig) | Myocardial Ischemia | Myocardial Interstitial Fluid | Dopamine | 0.4 ± 0.1 nmol/L | 43.9 ± 9.5 nmol/L | ~110x | [15] |

| Animal (Sheep) | Isolation/Restraint | Plasma | Epinephrine | - | Greater in fat vs. lean ewes | - | [16] |

Note: Direct comparisons between studies should be made with caution due to differences in stressors, species, sample types, and analytical methods.

Experimental Protocols for Measuring Catecholamines

The accurate measurement of catecholamines is crucial for understanding their role in physiological and pathological states. Several sophisticated analytical techniques are employed for this purpose.

Sample Collection and Preparation

-

Biological Samples: Catecholamines and their metabolites can be measured in various biological fluids, including plasma, urine, saliva, and cerebrospinal fluid, as well as in tissue homogenates.[17]

-

Sample Preparation: Due to their low concentrations and susceptibility to oxidation, samples require careful preparation.[18] This often involves:

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying catecholamines.[19] HPLC is often coupled with:

-

Electrochemical Detection (ECD): A highly sensitive method that measures the current generated by the oxidation of catecholamines.[17]

-

Fluorometric Detection (FLD): Involves derivatization of catecholamines to form fluorescent compounds that can be detected with high sensitivity.[15]

-

Mass Spectrometry (MS): Provides high specificity and allows for the simultaneous measurement of multiple analytes.[17]

-

-

In Vivo Microdialysis: This technique allows for the continuous sampling of catecholamines from the extracellular fluid of specific tissue regions, such as the brain or heart, in living animals.[15] The collected dialysate is then analyzed using methods like HPLC.

-

Fast-Scan Cyclic Voltammetry (FSCV): An electrochemical technique that uses carbon-fiber microelectrodes to measure real-time changes in catecholamine concentrations in the brain with high temporal and spatial resolution.[20][21]

Conclusion

Catecholamines are indispensable mediators of the physiological stress response, orchestrating a rapid and widespread mobilization of the body's resources to confront immediate challenges. The intricate biosynthesis, signaling, and regulatory mechanisms of epinephrine and norepinephrine highlight their critical role in maintaining homeostasis. A thorough understanding of these processes, facilitated by precise and sensitive measurement techniques, is essential for advancing research into stress-related disorders and for the development of novel therapeutic interventions. This guide provides a foundational overview for professionals in the field, summarizing key pathways, quantitative data, and experimental approaches.

References

- 1. Pathogenesis of the crosstalk between reproductive function and stress in animals-part 1: Hypothalamo-pituitary-adrenal axis, sympatho-adrenomedullary system and kisspeptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]

- 3. Norepinephrine vs epinephrine: what's the difference? [drugs.com]

- 4. Catecholamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 8. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Comparing Epinephrine vs. Norepinephrine [verywellhealth.com]

- 11. knyamed.com [knyamed.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Frontiers | Catecholamines in Post-traumatic Stress Disorder: A Systematic Review and Meta-Analysis [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. karger.com [karger.com]

- 17. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method for the estimation of the catecholamines and their metabolites in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Monitoring the Secretory Behavior of the Rat Adrenal Medulla by High-Performance Liquid Chromatography-Based Catecholamine Assay from Slice Supernatants [frontiersin.org]

- 20. In Vivo Voltammetric Monitoring of Catecholamine Release in Subterritories of the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Contrasting Regulation of Catecholamine Neurotransmission in the Behaving Brain: Pharmacological Insights from an Electrochemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Regulation of Catecholamine Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the genetic regulation of catecholamine production. We will delve into the key enzymes, the genetic and signaling pathways that control their expression, and the experimental methodologies used to investigate these intricate processes. All quantitative data is summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

The Core Catecholamine Biosynthesis Pathway

Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are critical neurotransmitters and hormones synthesized from the amino acid L-tyrosine. This process is catalyzed by a series of enzymes, with the expression of the genes encoding these enzymes being the primary point of regulation. The central enzymes in this pathway are:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme that converts L-tyrosine to L-DOPA.

-

Aromatic L-amino acid decarboxylase (AADC): Converts L-DOPA to dopamine.

-

Dopamine β-hydroxylase (DBH): Converts dopamine to norepinephrine.[1]

-

Phenylethanolamine N-methyltransferase (PNMT): Converts norepinephrine to epinephrine, primarily in the adrenal medulla.[2]

The genetic regulation of TH, DBH, and PNMT is tightly controlled by a complex interplay of signaling molecules and transcription factors, ensuring that catecholamine levels are appropriately maintained for physiological needs.

Genetic Regulation of Key Biosynthetic Enzymes

The expression of the genes encoding the primary catecholamine-synthesizing enzymes is modulated by various stimuli, including stress, neuronal activity, and hormonal signals. This regulation occurs primarily at the transcriptional level.

Transcriptional Regulation of Tyrosine Hydroxylase (TH)

The TH gene is a major target for regulatory signals. Its transcription is induced by factors that increase intracellular cyclic AMP (cAMP) and by glucocorticoids.[3] For instance, treatment of pheochromocytoma (PC12) cells with the synthetic glucocorticoid dexamethasone (B1670325) or agents that elevate cAMP levels leads to a rapid increase in TH gene transcription, detectable within 10 minutes.[3][4] This induction is mediated by specific DNA sequences in the 5' flanking region of the TH gene.[3][5] Studies have shown that the sequences necessary for cAMP induction are located within the first 272 base pairs of the 5' flanking region.[3][5]

Transcriptional Regulation of Dopamine β-Hydroxylase (DBH)

Similar to TH, the DBH gene is also regulated by glucocorticoids and cAMP. Dexamethasone treatment of PC12 cells results in a four- to five-fold increase in DBH mRNA levels after 24 hours.[6] The 5'-flanking region of the rat DBH gene contains both positive and negative regulatory elements that contribute to its cell-type-specific expression.[7]

Transcriptional Regulation of Phenylethanolamine N-methyltransferase (PNMT)

The expression of the PNMT gene is heavily dependent on glucocorticoids, which are released from the adrenal cortex and travel to the adrenal medulla where PNMT is primarily located.[8] This hormonal regulation is crucial for the synthesis of epinephrine. Neural stimuli also play a role in regulating PNMT expression. For example, nicotine (B1678760) and high concentrations of potassium ions (K+) can increase PNMT promoter activity in bovine chromaffin cells.[9] Transcription factors such as Egr-1, Sp1, and AP-2 are key regulators of the PNMT gene.[10]

Signaling Pathways Controlling Catecholamine Synthesis

Several signaling pathways converge on the promoters of catecholamine biosynthetic genes to modulate their transcription.

cAMP/PKA and PKC Signaling Pathways

The cAMP-dependent protein kinase A (PKA) and protein kinase C (PKC) signaling pathways are known to regulate the expression of the PNMT gene.[11] Activation of these pathways can lead to the phosphorylation of transcription factors that, in turn, bind to the promoter regions of catecholamine synthesis genes and enhance their transcription.

Glucocorticoid Receptor Signaling

Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The glucocorticoid-GR complex then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, including TH, DBH, and PNMT, to activate their transcription.[6][12]

Nitric Oxide (NO) Signaling

Nitric oxide (NO) has been shown to regulate the genes encoding for catecholamine biosynthetic enzymes.[13] Treatment of PC12 cells with an NO donor significantly increases the mRNA levels of TH, DBH, and PNMT.[13] This effect is mediated through the cGMP signaling pathway.[13]

Quantitative Data on Catecholamine Production

The following tables summarize key quantitative data related to the genetic regulation of catecholamine production.

Table 1: Basal Plasma Catecholamine Concentrations in Various Species

| Species | Epinephrine (pg/mL) | Norepinephrine (pg/mL) | Dopamine (pg/mL) | Reference |

| Human | 64 | 203 | 98 | [14] |

| Cat | 73 | 609 | 276 | [14] |

| Rabbit | 166 | 392 | 216 | [14] |

| Cow | 56 | 152 | 91 | [14] |

| Dog | 204 | 376 | 173 | [14] |

| Rat (SPF) | 175 | 509 | 84 | [14] |

| Mouse (arterial catheter) | 1100 ± 300 (nM) | 4100 ± 500 (nM) | - | [15] |

Table 2: Changes in Catecholamine Biosynthetic Enzyme Gene Expression in Response to Stimuli

| Gene | Stimulus | Cell/Tissue Type | Fold Change in mRNA | Reference |

| Tyrosine Hydroxylase (TH) | Immobilization Stress (1 hr) | Mouse Hypothalamus | ~1.5 | [1] |

| Tyrosine Hydroxylase (TH) | Immobilization Stress (1 hr) | Mouse Brain Stem | ~3.0 | [1] |

| Dopamine β-Hydroxylase (DBH) | Dexamethasone (24 hr) | PC12 cells | 4-5 | [6] |

| Phenylethanolamine N-methyltransferase (PNMT) | Immobilization Stress | Rat Spleen | ~1.8 | [16] |

Table 3: Kinetic Parameters of Catecholamine Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Reference |

| Dopamine β-Hydroxylase | Tyramine (Human Serum) | 8.4 ± 0.7 x 10-4 M | - | [17] |

| Dopamine β-Hydroxylase | Tyramine (Rat Serum) | 3.2 ± 0.4 x 10-4 M | - | [17] |

| Phenylethanolamine N-methyltransferase | Phenylethanolamine | 200 µM (for assay) | - | [5] |

| Tyrosinase (Mushroom) | L-DOPA | 0.84 mM | 122 U/min |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the genetic regulation of catecholamine production.

Reporter Gene Assay for Promoter Activity

This assay is used to identify and characterize the function of regulatory sequences in the promoter of a gene.

Principle: A DNA fragment containing the promoter region of interest is cloned upstream of a reporter gene (e.g., luciferase or β-galactosidase) in an expression vector. This construct is then transfected into cells. The expression of the reporter gene, which is easily quantifiable, serves as a surrogate for the activity of the promoter.

Detailed Protocol:

-

Construct Preparation:

-

Amplify the promoter region of the gene of interest (e.g., TH, DBH, or PNMT) using PCR with primers that include restriction sites for cloning.

-

Digest both the PCR product and the reporter vector (e.g., pGL3-Basic for luciferase) with the corresponding restriction enzymes.

-

Ligate the promoter fragment into the digested vector.

-

Verify the sequence of the resulting construct.

-

-

Cell Culture and Transfection:

-

Culture an appropriate cell line (e.g., PC12 cells for neuronal studies) in 24- or 48-well plates.

-

Transfect the cells with the reporter construct using a suitable method (e.g., lipofection or electroporation). A co-transfection with a control vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization of transfection efficiency.

-

-

Cell Treatment and Lysis:

-

After 24-48 hours, treat the cells with the desired stimuli (e.g., hormones, drugs, or signaling molecules).

-

Following the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

-

Reporter Assay:

-

For a luciferase assay, add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

If a dual-luciferase assay is performed, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase reaction, which is then measured.

-

-

Data Analysis:

-

Normalize the experimental reporter activity to the control reporter activity for each sample.

-

Express the results as fold induction over the untreated control.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a highly sensitive method for quantifying mRNA levels.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

Detailed Protocol:

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a commercial kit or a standard protocol like TRIzol extraction.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a PCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, a real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye), and RNase-free water.

-

Perform the PCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the Ct value for the target gene and a reference (housekeeping) gene in each sample.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and an untreated control group.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the binding sites of DNA-associated proteins, such as transcription factors, on a genome-wide scale when combined with sequencing (ChIP-seq).

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR, microarrays, or high-throughput sequencing.

Detailed Protocol:

-

Cross-linking and Cell Lysis:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at a high temperature.

-

Treat with RNase and proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by preparing a library for high-throughput sequencing (ChIP-seq).

-

Measurement of Catecholamines by High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection is a common and sensitive method for quantifying catecholamines in biological samples.[18]

Principle: Catecholamines are separated from other components in a sample by passing them through a chromatography column. As they elute from the column, they are detected by an electrochemical detector that measures the current produced when the catecholamines are oxidized.

Detailed Protocol:

-

Sample Preparation:

-

For plasma or tissue samples, catecholamines are typically extracted and concentrated using alumina (B75360) extraction or solid-phase extraction.

-

An internal standard is added to the sample before extraction to correct for recovery losses.

-

-

HPLC Separation:

-

Inject the extracted sample onto a reverse-phase HPLC column.

-

Elute the catecholamines using a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.

-

-

Electrochemical Detection:

-

Pass the eluent through an electrochemical detector with the electrode set at an oxidizing potential.

-

The detector measures the current generated by the oxidation of the catecholamines.

-

-

Quantification:

-

Identify and quantify the catecholamines by comparing their retention times and peak areas to those of known standards.

-

Correct the results for the recovery of the internal standard.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The core catecholamine biosynthesis pathway.

Caption: Glucocorticoid receptor signaling pathway.

Caption: Workflow for a reporter gene assay.

Caption: Workflow for a ChIP-seq experiment.

References

- 1. [Tyrosine hydroxylase activity and expression of its gene in mice with contrasting capacity to dominate in social stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcription Factor ChIP-seq Data Standards and Processing Pipeline (ENCODE4) – ENCODE [encodeproject.org]

- 3. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of expression of dopamine beta-hydroxylase in PC12 cells by glucocorticoids and cyclic AMP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase [scholarworks.indianapolis.iu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Plasma catecholamines in human and experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Phenylethanolamine N-methyltransferase gene regulation by cAMP-dependent protein kinase A and protein kinase C signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Plasma adrenaline, noradrenaline and dopamine in man and different animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blood sampling methodology is crucial for precise measurement of plasma catecholamines concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stress increases gene expression of phenylethanolamine N-methyltransferase in spleen of rats via pituitary-adrenocortical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

The Orchestration of Peripheral Organ Function by Catecholamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholamines, a class of monoamine neurotransmitters and hormones, are integral to the body's response to stress and the regulation of basal physiological processes. The primary catecholamines—epinephrine (B1671497), norepinephrine (B1679862), and dopamine—are synthesized from the amino acid tyrosine and exert their effects by binding to adrenergic and dopaminergic receptors on the surface of target cells throughout the peripheral organs.[1] This technical guide provides an in-depth exploration of the multifaceted functions of catecholamines in the cardiovascular, respiratory, endocrine, and metabolic systems. It is designed to be a comprehensive resource, detailing the signaling pathways, summarizing quantitative physiological effects, and outlining key experimental methodologies for the study of these critical biomolecules.

I. Cardiovascular System: The Heartbeat of the Fight-or-Flight Response

Catecholamines are potent modulators of cardiovascular function, orchestrating rapid adjustments in heart rate, cardiac contractility, and vascular tone to meet physiological demands.[2] These effects are mediated primarily through the activation of β1-adrenergic receptors in the heart and α1- and β2-adrenergic receptors in the vasculature.

A. Cardiac Effects

In the heart, the binding of norepinephrine and epinephrine to β1-adrenergic receptors initiates a signaling cascade that results in increased cardiac output.[3] This is achieved through positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3] While essential for acute responses, chronic stimulation by catecholamines can lead to detrimental cardiac remodeling, including hypertrophy and heart failure.[4]

B. Vascular Effects